Trifluoroacetaldehyde dimethyl acetal
Overview
Description
Trifluoroacetaldehyde dimethyl acetal, also known as 1,1,1-Trifluoro-2,2-dimethoxyethane or 2,2-Dimethoxy-1,1,1-trifluoroethane, is a chemical compound with the molecular formula CF3CH(OCH3)2 . It has a molecular weight of 144.09 g/mol . This compound is used as an alternative to gaseous unstable trifluoroacetaldehyde for preparing α-trifluoromethylated alcohols, which are used in antifungals, antitumor, and chemotherapeutic agents .
Molecular Structure Analysis
The molecular structure of Trifluoroacetaldehyde dimethyl acetal is represented by the SMILES string COC(C(F)(F)F)OC . The compound has a total of 9 heavy atoms . The InChI representation of the molecule is InChI=1S/C4H7F3O2/c1-8-3(9-2)4(5,6)7/h3H,1-2H3 .Physical And Chemical Properties Analysis
Trifluoroacetaldehyde dimethyl acetal has a refractive index of n20/D 1.320 (lit.), a boiling point of 78-79 °C (lit.), and a density of 1.2 g/mL at 25 °C (lit.) . The compound has a topological polar surface area of 18.5 Ų and a complexity of 76.4 .Scientific Research Applications
Application 1: Preparation of α-Trifluoromethylated Alcohols
- Summary of the Application : Trifluoroacetaldehyde dimethyl acetal is used as an alternative to gaseous unstable trifluoroacetaldehyde for the preparation of α-trifluoromethylated alcohols . These alcohols are important in the development of various pharmaceuticals, including antifungals, antitumor, and chemotherapeutic agents .
- Results or Outcomes : The outcomes of these reactions are α-trifluoromethylated alcohols, which have significant applications in the pharmaceutical industry .
Application 2: Preparation of Trifluoroethylamino Derivatives
- Summary of the Application : Trifluoroacetaldehyde is used in the preparation of trifluoroethylamino derivatives via a reductive amination reaction .
- Methods of Application or Experimental Procedures : This synthesis includes the formation of the corresponding N,O-acetal intermediates followed by their reduction using NaBH4 or 2-picoline borane complex .
- Results or Outcomes : The outcomes of these reactions are trifluoroethylamino derivatives .
properties
IUPAC Name |
1,1,1-trifluoro-2,2-dimethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c1-8-3(9-2)4(5,6)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKDYOYYYNKCRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380281 | |
Record name | 1,1,1-trifluoro-2,2-dimethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoroacetaldehyde dimethyl acetal | |
CAS RN |
42415-20-3 | |
Record name | 1,1,1-trifluoro-2,2-dimethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trifluoroacetaldehyde dimethyl acetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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